

# Application Notes and Protocols: LEO 134310 in Ex Vivo Human Skin Explant Cultures

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## Compound of Interest

Compound Name: LEO 134310

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## Introduction

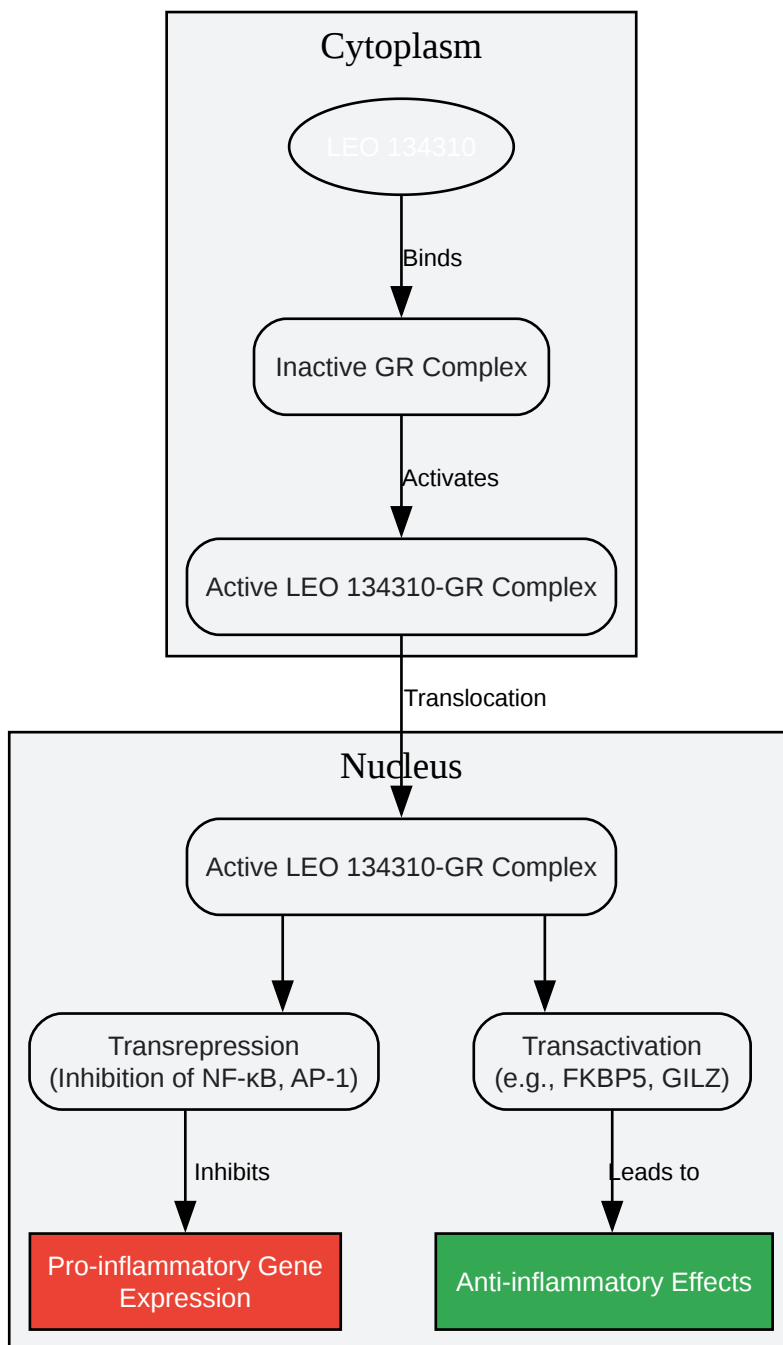
**LEO 134310** is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical application.[1][2][3] Glucocorticoids are a cornerstone in the treatment of inflammatory skin diseases, but their use can be limited by side effects such as skin atrophy.[1][2][4] **LEO 134310** has been developed as a "dual-soft" drug, meaning it is rapidly deactivated in the blood and other tissues, which is expected to minimize systemic side effects.[5] Preclinical studies have suggested that **LEO 134310** retains potent anti-inflammatory activity with a reduced potential for skin thinning compared to traditional corticosteroids.[1][2][4]

Ex vivo human skin explant cultures provide a valuable model for studying the pharmacological effects of topical agents in a system that closely mimics the complexity of human skin, including the presence of various skin cell types and a preserved tissue architecture.[6][7] This application note provides detailed protocols and data for the use of **LEO 134310** in ex vivo human skin explant cultures, based on published research.

## Signaling Pathway of LEO 134310

**LEO 134310** exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus where it modulates the expression of target genes. This includes the transactivation of anti-inflammatory genes and

the transrepression of pro-inflammatory genes. A key marker of GR activation in the skin is the induction of FK506-binding protein 5 (FKBP5) gene expression.[1][8][9][10]



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**LEO 134310** Glucocorticoid Receptor Signaling Pathway.

## Experimental Protocols

The following protocols are representative methods for the preparation, culture, and treatment of ex vivo human skin explants with **LEO 134310**.

### Protocol 1: Ex Vivo Human Skin Explant Culture

This protocol describes the basic setup for maintaining viable human skin explants in culture.

Materials:

- Freshly obtained human skin from elective surgery (e.g., abdominoplasty, mammoplasty)
- Dulbecco's Modified Eagle Medium (DMEM) or similar culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Sterile phosphate-buffered saline (PBS)
- Sterile surgical instruments (scalpel, forceps)
- Biopsy punch (e.g., 6-8 mm diameter)
- Sterile culture plates (e.g., 6-well or 12-well)
- Sterile stainless steel grids or Transwell® inserts
- Incubator (37°C, 5% CO<sub>2</sub>)

Procedure:

- Skin Preparation:
  - Transport the skin sample in sterile PBS on ice.
  - In a sterile biosafety cabinet, remove excess subcutaneous fat from the dermal side of the skin using a sterile scalpel.

- Wash the skin multiple times with sterile PBS containing antibiotics.
- Using a sterile biopsy punch, create uniform skin explants.
- Explant Culture:
  - Place a sterile stainless steel grid or Transwell® insert into each well of a culture plate.
  - Add culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) to the well, ensuring the level of the medium reaches the top of the grid or the bottom of the Transwell® membrane.
  - Carefully place one skin explant, dermal side down, onto the grid or insert. The epidermal surface should be exposed to the air (air-liquid interface).
  - Incubate the culture plate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  - Change the culture medium every 2-3 days.

## Protocol 2: Treatment of Skin Explants with LEO 134310

This protocol details the application of **LEO 134310** to the cultured skin explants.

Materials:

- Cultured human skin explants (from Protocol 1)
- **LEO 134310** stock solution (dissolved in a suitable vehicle, e.g., DMSO)
- Vehicle control (e.g., DMSO)
- Positive controls (e.g., Clobetasol Propionate, Betamethasone Valerate)
- Topical formulation base (if applicable)
- Sterile pipette tips

Procedure:

- Preparation of Treatment Solutions:
  - Prepare serial dilutions of **LEO 134310**, positive controls, and the vehicle in the desired topical formulation base or culture medium.
- Application to Explants:
  - Carefully apply a defined volume of the treatment solution (e.g., 10-20  $\mu$ L) to the epidermal surface of each skin explant.
  - Ensure even distribution of the treatment solution over the explant surface.
  - Treat a set of explants with the vehicle alone to serve as a negative control.
  - Incubate the treated explants for the desired time period (e.g., 24-72 hours).

### Protocol 3: Analysis of Gene Expression by qRT-PCR

This protocol describes the analysis of GR target gene expression in the treated skin explants.

#### Materials:

- Treated skin explants (from Protocol 2)
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
- Primers for target genes (e.g., FKBP5, GILZ, TXNIP) and a housekeeping gene (e.g., GAPDH, RPLP0)
- qPCR instrument

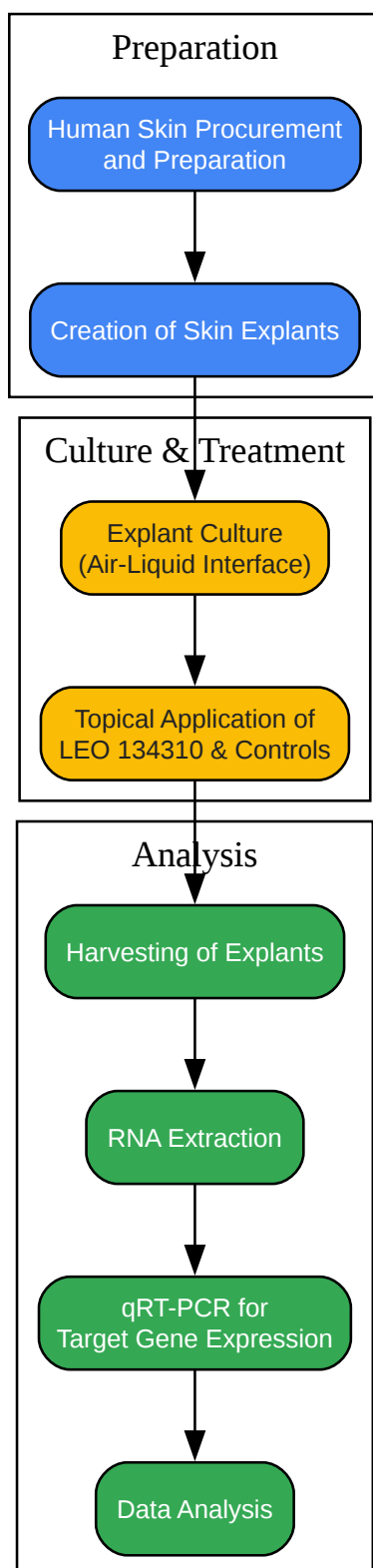
#### Procedure:

- RNA Extraction:

- Harvest the skin explants and homogenize them in lysis buffer from the RNA extraction kit.
- Follow the manufacturer's protocol to extract total RNA.
- Quantify the RNA concentration and assess its purity.
- cDNA Synthesis:
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
- Quantitative Real-Time PCR (qRT-PCR):
  - Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.
  - Perform the qPCR reaction using a thermal cycler.
  - Analyze the gene expression data using the  $\Delta\Delta C_t$  method, normalizing the expression of the target genes to the housekeeping gene.

## Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the activity of **LEO 134310** in ex vivo human skin explants.



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Experimental Workflow for **LEO 134310** Testing.

## Data Presentation

The following tables summarize the quantitative data on the potency and efficacy of **LEO 134310** in inducing the expression of the GR target gene FKBP5 in ex vivo human skin explants, as compared to Clobetasol Propionate (CP) and Betamethasone Valerate (BMV).<sup>[1]</sup>

Table 1: Potency (ED50) of **LEO 134310** and Comparator Compounds on FKBP5 Gene Expression

Compound	Relative ED50 (µg/mL)
Clobetasol Propionate (CP)	0.52 ± 0.06
Betamethasone Valerate (BMV)	9.5 ± 6.9
LEO 134310	410 (340, 480)

ED50 values represent the concentration at which 50% of the maximal response is achieved. Data are presented as mean ± SEM or as mean with 95% confidence intervals.<sup>[1]</sup>

Table 2: Efficacy (Emax) of **LEO 134310** and Comparator Compounds on FKBP5 Gene Expression

Compound	Emax (fold induction vs. control)
Clobetasol Propionate (CP)	6.9 ± 3.1
Betamethasone Valerate (BMV)	5.6 ± 4.9
LEO 134310	Comparable to CP and BMV

Emax represents the maximum induction of FKBP5 gene expression. **LEO 134310** demonstrated full agonism with a maximal effect comparable to CP and BMV.<sup>[1][2]</sup>

## Conclusion

The ex vivo human skin explant model is a powerful tool for the preclinical evaluation of topical drug candidates like **LEO 134310**. The data indicate that **LEO 134310** is a full agonist of the



glucocorticoid receptor, capable of inducing target gene expression in a dose-dependent manner. While higher concentrations of **LEO 134310** are required to achieve a similar level of GR transactivation compared to potent corticosteroids like Clobetasol Propionate, its unique "dual-soft" properties suggest a favorable safety profile with reduced systemic exposure and a lower risk of skin atrophy.[1][4][5] These application notes and protocols provide a framework for researchers to further investigate the therapeutic potential of **LEO 134310** and other novel GR agonists for the treatment of inflammatory skin diseases.

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